(R)-2-Acetamido-2-(4-chlorophenyl)acetic acid
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Overview
Description
®-2-Acetamido-2-(4-chlorophenyl)acetic acid is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an acetamido group and a 4-chlorophenyl group attached to an acetic acid backbone. The ®-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-2-(4-chlorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and glycine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield ®-2-Acetamido-2-(4-chlorophenyl)acetic acid.
Industrial Production Methods
In industrial settings, the production of ®-2-Acetamido-2-(4-chlorophenyl)acetic acid may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common solvents used in these reactions include dichloromethane and toluene .
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
®-2-Acetamido-2-(4-chlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing chiral drugs with specific biological activities.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-phenylacetic acid: Lacks the chlorine substituent, which can affect its biological activity.
2-Acetamido-2-(4-bromophenyl)acetic acid: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions.
2-Acetamido-2-(4-fluorophenyl)acetic acid: The presence of fluorine can influence the compound’s lipophilicity and metabolic stability.
Uniqueness
®-2-Acetamido-2-(4-chlorophenyl)acetic acid is unique due to its specific ®-configuration and the presence of the 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO3 |
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Molecular Weight |
227.64 g/mol |
IUPAC Name |
(2R)-2-acetamido-2-(4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
InChI Key |
DPIZEVUKGXOVPS-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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